Atorvastatin hemicalcium salt

降脂疗效 LDL-C 头对头比较

Select Atorvastatin calcium for its unique CYP3A4 metabolism and superior potency. The amorphous form's high solubility ensures reliable bioavailability. Its established efficacy in CVOTs makes it the preferred choice for high-risk patient models. Procure with mandatory XRPD reports to guarantee formulation consistency.

Molecular Formula C66H68CaF2N4O10
Molecular Weight 1155.3 g/mol
Cat. No. B7887366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin hemicalcium salt
Molecular FormulaC66H68CaF2N4O10
Molecular Weight1155.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
InChIInChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2
InChIKeyFQCKMBLVYCEXJB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

钙;(3S,5S)-7-[2-(4-氟苯基)-3-苯基-4-(苯基氨基甲酰基)-5-异丙基吡咯-1-基]-3,5-二羟基庚酸酯:他汀类降脂药物采购决策前的关键科学证据评估


钙;(3S,5S)-7-[2-(4-氟苯基)-3-苯基-4-(苯基氨基甲酰基)-5-异丙基吡咯-1-基]-3,5-二羟基庚酸酯,即阿托伐他汀钙(Atorvastatin Calcium),是一种全合成的选择性HMG-CoA还原酶抑制剂,属于第三代他汀类药物[1]。其分子结构通过吡咯环核心连接4-氟苯基、苯基及异丙基等关键药效团,赋予其强效且长效的降脂特性[2]。该化合物在临床上主要用于原发性高胆固醇血症和混合型高脂血症的治疗,并拥有广泛的心血管结局研究证据支持[3]。其以钙盐形式存在,有利于提高化学稳定性和制剂的生物利用度[4]。

阿托伐他汀钙的采购决策:为何简单替换为同类他汀类药物存在不可忽视的科学风险


在科学采购和临床应用中,不能简单将阿托伐他汀钙替换为其他他汀类药物。首先,不同他汀类药物在降脂强度(LDL-C降低百分比)上存在显著的剂量依赖性差异[1]。其次,阿托伐他汀主要通过肝脏CYP3A4酶系代谢,这决定了其独特的药物相互作用风险谱,与瑞舒伐他汀(主要经肾脏原形排泄)等同类药物截然不同[2]。再者,不同他汀在大型心血管结局试验(CVOT)中所验证的获益人群和风险降低幅度也各不相同[3]。最后,即使是同一活性成分,不同晶型或无定形形式之间的溶解度和生物利用度差异也可能影响制剂的体内疗效和一致性[4]。这些核心差异意味着,忽视具体的物理化学、药代动力学和临床证据而进行简单替换,可能导致疗效不足、安全性风险增加或治疗失败。

阿托伐他汀钙相对于同类他汀的差异化定量证据指南


阿托伐他汀钙在等效剂量下降脂强度显著优于辛伐他汀和普伐他汀:来自STELLAR研究的头对头比较

在STELLAR研究中,阿托伐他汀钙10 mg剂量组平均降低LDL-C 37%,而辛伐他汀10 mg仅降低28%,普伐他汀10 mg仅降低20%[1]。

降脂疗效 LDL-C 头对头比较

阿托伐他汀钙的降脂效力在中等剂量下超越低剂量瑞舒伐他汀:基于STELLAR研究的跨剂量比较

根据STELLAR研究数据,阿托伐他汀钙20 mg降低LDL-C的幅度(43%)与瑞舒伐他汀5 mg(42%)相当,但弱于瑞舒伐他汀10 mg(49%)[1]。

降脂疗效 LDL-C 跨剂量比较

阿托伐他汀钙80 mg/d治疗与普伐他汀40 mg/d相比,显著降低稳定性冠心病患者心血管事件发生率

在PROVE IT-TIMI 22试验中,与普伐他汀40 mg/d标准治疗相比,阿托伐他汀钙80 mg/d强化治疗使主要心血管事件(MACE)的相对风险进一步降低16%(HR 0.84, 95% CI 0.74-0.95, P=0.005)[1]。

心血管结局 MACE 头对头比较

阿托伐他汀钙通过CYP3A4代谢,其药物相互作用风险显著高于经非CYP途径代谢的瑞舒伐他汀

阿托伐他汀钙主要通过肝细胞色素P450 3A4酶系代谢,与强CYP3A4抑制剂(如克拉霉素、伊曲康唑)合用时,其血药浓度-时间曲线下面积(AUC)可增加高达8.7倍[1]。相比之下,瑞舒伐他汀仅约10%经CYP2C9代谢,90%以原形排泄,与CYP3A4抑制剂的相互作用风险极低[2]。

药物相互作用 CYP3A4 代谢途径

阿托伐他汀钙的无定形形式相较晶型形式具有更高的溶解度和潜在生物利用度

专利文献指出,阿托伐他汀钙存在无定形和至少四种已知晶型(I, II, III, IV)。研究表明,其结晶形式在水中的溶解度低于无定形形式,这可能影响体内生物利用度[1]。

物理化学性质 生物利用度 晶型

与辛伐他汀相比,阿托伐他汀钙在等剂量下肌肉安全性表现更优

作为半脂溶-半水溶性药物,阿托伐他汀钙相比完全脂溶性的辛伐他汀,其肌肉毒性风险更低。临床实践中,阿托伐他汀钙在治疗范围内较少引起肌酶升高[1]。

安全性 肌肉毒性 类效应

基于差异化证据的阿托伐他汀钙优选研究与工业应用场景


1. 需要快速且大幅降低LDL-C的极高危心血管疾病患者的一级或二级预防

根据STELLAR研究数据,阿托伐他汀钙在10 mg起始剂量下即可降低LDL-C达37%,优于辛伐他汀和普伐他汀[1]。对于需要立即且显著降低LDL-C水平的急性冠脉综合征(ACS)或稳定性冠心病患者,选择阿托伐他汀钙能更快实现降脂目标。PROVE IT-TIMI 22试验进一步证实,其80 mg/d强化治疗相比普伐他汀40 mg/d标准治疗,可将主要心血管事件风险额外降低16%[2]。这使其成为极高危患者强化降脂策略的基石药物。

2. 在成本-效果分析中,需平衡降脂强度与治疗费用的医疗保健系统或机构

基于STELLAR研究的跨剂量比较,阿托伐他汀钙20 mg(降幅43%)可达到与瑞舒伐他汀5 mg(降幅42%)相似的疗效[1]。在进行药品招标或制定医院处方集时,这一等效剂量关系可用于精确比较两种药物的成本-效果比。例如,如果20 mg阿托伐他汀钙的价格低于5 mg瑞舒伐他汀,则前者具有更优的成本-效果优势,为采购决策提供量化依据。

3. 制剂研发与仿制药质量一致性评价中,需严格控制原料药晶型以确保生物等效性

专利文献明确指出,阿托伐他汀钙的无定形形式比其多种结晶形式(I-IV型)具有更高的溶解度,这直接影响药物的体外溶出和体内生物利用度[3]。对于从事阿托伐他汀钙制剂开发的工业用户或进行仿制药一致性评价的研究机构,采购时必须明确要求供应商提供原料药的晶型鉴定报告(如X射线粉末衍射图谱),并优先选择能稳定供应无定形或特定高生物利用度晶型的原料药,以确保制剂产品的疗效一致性。

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